Glyceryl-2-13C trihexadecanoate, also known as 1,3-bis(hexadecanoyloxy)propan-2-yl hexadecanoate, is a triglyceride compound where glycerol is esterified with three hexadecanoic acid (palmitic acid) chains. The unique feature of this compound is the incorporation of the carbon-13 isotope at the second carbon position of the glycerol backbone. This isotopic labeling allows for advanced tracking and analysis in various biochemical studies. The chemical formula for glyceryl-2-13C trihexadecanoate is , and it has a molecular weight of approximately 807.32 g/mol .
Glyceryl-2-13C trihexadecanoate has significant biological relevance, particularly in lipid metabolism studies. It serves as a tracer in metabolic pathways, helping researchers understand how dietary fats are absorbed, distributed, and metabolized within biological systems. The isotopic labeling allows for precise tracking in experiments related to obesity, diabetes, and cardiovascular diseases, providing insights into how these conditions are influenced by fat intake .
The synthesis of glyceryl-2-13C trihexadecanoate typically involves esterification reactions between glycerol and hexadecanoic acid. The incorporation of the carbon-13 isotope is achieved at the second carbon position of the glycerol backbone. This process usually requires a catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure selective isotopic incorporation. Industrial production methods mirror these synthetic routes but utilize high-purity reagents and advanced purification techniques to achieve the desired isotopic enrichment .
Glyceryl-2-13C trihexadecanoate is utilized across various fields:
Studies involving glyceryl-2-13C trihexadecanoate focus on its interactions within lipid metabolism pathways. Research has shown that this compound can influence lipid absorption rates and metabolic responses in various biological systems. Its isotopic labeling provides a powerful tool for understanding how dietary fats interact with physiological processes, particularly in conditions that affect fat metabolism .
Several compounds share structural similarities with glyceryl-2-13C trihexadecanoate, particularly other triglycerides that may also be isotopically labeled or consist of different fatty acid chains. Here are some notable examples:
Glyceryl-2-13C trihexadecanoate's uniqueness lies primarily in its specific isotopic labeling at the second carbon position of glycerol, which allows for detailed metabolic tracking that other similar compounds may not provide .